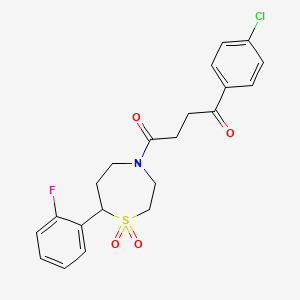
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H21ClFNO4S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into compounds with similar structures involves synthesis and characterization techniques that could be applicable to 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione. For instance, the study of β-diketonato-ruthenium(II)-polypyridyl sensitizers demonstrates advanced methods for synthesizing and characterizing complexes with potential applications in dye-sensitized solar cells (Islam et al., 2006). These methods include elemental analysis, UV-visible and emission spectroscopy, NMR, ATR-FTIR, cyclic voltammetric studies, and density functional theory (DFT) calculations.
Photocatalysis and Solar Cell Applications
Several studies focus on the photocatalytic properties and applications in solar cells of compounds with complex organic structures. For example, the development of tricarboxyterpyridyl (β-diketonato) Ruthenium(II) sensitizers showcases the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells, highlighting the importance of controlled synthesis and characterization in developing materials for renewable energy applications (Islam et al., 2006).
Photochemical Studies
Photochemical reactions of related compounds, such as the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones , provide insights into the behavior of complex organic molecules under light irradiation (Košmrlj & Šket, 2007). These studies contribute to our understanding of the mechanisms involved in the formation of pharmacologically relevant structures and could inform the synthesis and application of the compound .
Polymorphism and Material Science
Investigations into the polymorphism of bis-hydrazone compounds reveal the diverse crystalline forms that organic molecules can adopt and how these forms affect their physical properties (Dwivedi & Das, 2018). Such studies are crucial for the development of materials with specific characteristics, including pharmaceuticals and electronic materials.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO4S/c22-16-7-5-15(6-8-16)19(25)9-10-21(26)24-12-11-20(29(27,28)14-13-24)17-3-1-2-4-18(17)23/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNQFKAIHSQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)
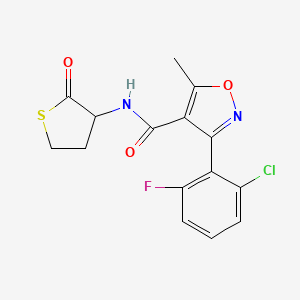
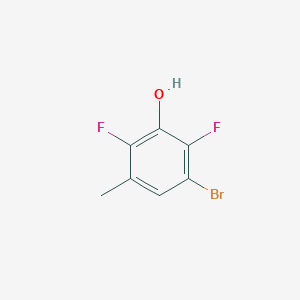
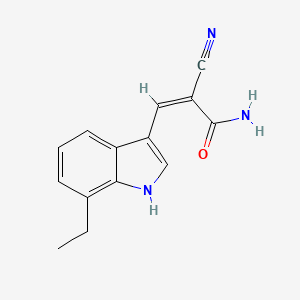
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
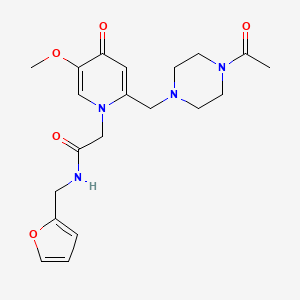
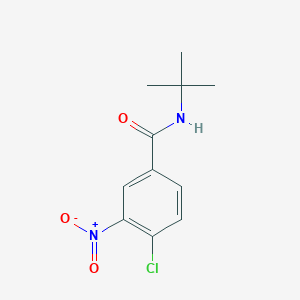

![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)
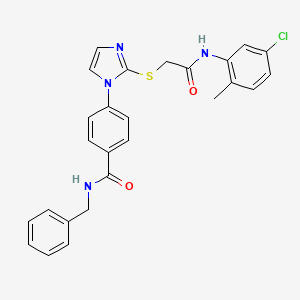
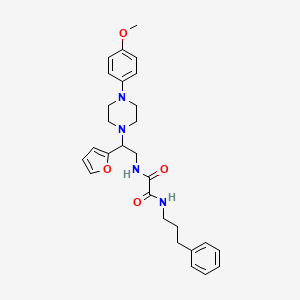
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)